5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

Medicinal Chemistry Drug Discovery Pharmacokinetics

5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 104497-05-4) is a 1,2,3-triazole heterocycle bearing a carboxylic acid group at the 4-position and an ethyl substituent at the 5-position, with a molecular weight of 141.13 g/mol. This compound functions as a versatile building block in medicinal chemistry and agrochemical research , and its triazole-4-carboxylic acid scaffold serves as a key fragment in fragment-based drug discovery.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 104497-05-4
Cat. No. B1338327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid
CAS104497-05-4
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCCC1=NNN=C1C(=O)O
InChIInChI=1S/C5H7N3O2/c1-2-3-4(5(9)10)7-8-6-3/h2H2,1H3,(H,9,10)(H,6,7,8)
InChIKeyLBPNPBMTBNCWJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-1H-1,2,3-triazole-4-carboxylic Acid: Procurement-Focused Chemical Profile


5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 104497-05-4) is a 1,2,3-triazole heterocycle bearing a carboxylic acid group at the 4-position and an ethyl substituent at the 5-position, with a molecular weight of 141.13 g/mol [1]. This compound functions as a versatile building block in medicinal chemistry and agrochemical research , and its triazole-4-carboxylic acid scaffold serves as a key fragment in fragment-based drug discovery [2].

Triazole-4-carboxylic acid fragment for FBDD
5-Ethyl substitution balances lipophilicity and steric profile
Versatile building block for medicinal and agrochemical research

Why Generic 1,2,3-Triazole-4-carboxylic Acids Cannot Substitute for the 5-Ethyl Derivative


High-strength differential evidence comparing 5-ethyl-1H-1,2,3-triazole-4-carboxylic acid directly to its closest analogs (e.g., 5-methyl, 5-propyl) in a single assay system is limited in the accessible primary literature [1]. However, class-level inference from the 1,2,3-triazole-4-carboxylic acid series indicates that the 5-alkyl substituent length directly modulates key physicochemical and biological properties. The 5-ethyl variant occupies a distinct position within this series, differing in lipophilicity and steric bulk compared to its methyl and propyl counterparts [2]. Therefore, substituting the 5-ethyl compound with a close analog without re-optimizing the experimental system may lead to altered outcomes in solubility, membrane permeability, or target binding [3].

5-Alkyl chain length alters lipophilicity and target binding profile; methyl or propyl analogs may shift solubility and permeability.
Direct substitution without re-optimization may alter experimental outcomes in cellular or enzymatic assays.
Class-level evidence suggests that even small changes in substituent bulk influence SAR; confirm comparability before interchange.

Quantitative Differentiation of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic Acid: Comparative Evidence


Molecular Weight Differentiation Impacts Pharmacokinetics and Formulation

The molecular weight of 5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is 141.13 g/mol, which is approximately 11% greater than the 5-methyl analog (127.10 g/mol) and 9% less than the 5-propyl analog (155.15 g/mol) [1]. In fragment-based drug discovery, molecular weight is a critical parameter influencing ligand efficiency and oral bioavailability [2].

MW Differentiation
Class-level inference
141.13 g/mol
+11% heavier than 5‑methyl
−9% lighter than 5‑propyl
May support ligand efficiency optimization
Calculated from formula; class-level context
Medicinal Chemistry Drug Discovery Pharmacokinetics

Lipophilicity (LogP) Balance for Membrane Permeability

The predicted LogP for 5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is estimated at -0.292, which is slightly more lipophilic than the 5-methyl analog (LogP -0.1887) and significantly less lipophilic than the 5-propyl analog (estimated LogP ~0.5) [1][2]. This positions the 5-ethyl compound in an optimal lipophilicity range for balancing aqueous solubility and passive membrane diffusion [3].

Lipophilicity (LogP)
Class-level inference
−0.292
Slightly higher than 5‑methyl (−0.189)
Significantly lower than 5‑propyl (~0.5)
Balances solubility and permeability
Predicted values; experimental confirmation needed
ADME Drug Design Physicochemical Properties

Acid Dissociation Constant (pKa) Profile and Ionization State

The predicted pKa of the carboxylic acid group in 5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is 3.34 ± 0.50, which is comparable to the pKa of 3.45 ± 0.50 for the 5-methyl analog and 3.43 ± 0.50 for a closely related 1-substituted 5-ethyl derivative . This indicates that the 5-ethyl substituent does not significantly alter the acid strength relative to the 5-methyl variant.

pKa Consistency
Data to verify
3.34 ± 0.50
Comparable to 5‑methyl (3.45 ± 0.50)
ΔpKa ≤ 0.11 (no significant difference)
Predictable ionization supports formulation studies
Predicted; verify experimentally; source data limited
Medicinal Chemistry Physicochemical Properties Formulation

Optimal Research and Industrial Application Scenarios for 5-Ethyl-1H-1,2,3-triazole-4-carboxylic Acid


Fragment-Based Drug Discovery (FBDD) for Anticancer Agents

As a 1,2,3-triazole-4-carboxylic acid fragment, 5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a key precursor for the synthesis of antitumor 1,2,3-triazole-4-carboxamides [1]. Its molecular weight of 141.13 g/mol and balanced LogP profile make it an ideal starting point for lead optimization, offering a favorable ligand efficiency index compared to larger 5-substituted analogs [2].

Synthesis of Glycolate Oxidase Inhibitors for Hyperoxaluria

Triazole carboxylic acids, including 5-ethyl substituted variants, are claimed as glycolate oxidase inhibitors in recent patents [1]. The 5-ethyl derivative can serve as a core scaffold for developing therapeutics for primary hyperoxaluria and kidney stones [2].

Agrochemical Intermediate for Herbicide Development

Esters of 5-substituted-1H-1,2,3-triazole-4-carboxylic acids, such as the 5-ethyl derivative, have been disclosed as herbicides [1]. The compound can be utilized as a building block for synthesizing novel crop protection agents [2].

Application
Selection Property
Validation Focus
Fragment-Based Lead Optimization: Antitumor Research
5-Ethyl triazole-4-carboxylic acid scaffold
Ligand efficiency and ADME profiling
Glycolate Oxidase Inhibitor Studies
Triazole carboxylic acid core
Enzyme inhibition assays in hyperoxaluria models
Agrochemical Intermediate Development
5-Ethyl triazole building block
Herbicide lead synthesis and screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.